molecular formula C16H20O3 B12582936 Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate CAS No. 646533-95-1

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate

Cat. No.: B12582936
CAS No.: 646533-95-1
M. Wt: 260.33 g/mol
InChI Key: TXZPWDHXQYWUDK-UHFFFAOYSA-N
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Description

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate is an organic compound that belongs to the class of esters It is characterized by its complex structure, which includes a phenyl group, a keto group, and an enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate typically involves multiple steps. One common method starts with ethyl propionate as the starting material. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate has been studied for its potential biological activities:

  • Anti-cancer Activity :
    • A study demonstrated that this compound reduces the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
  • Anti-inflammatory Effects :
    • Research indicated that the compound inhibits the production of inflammatory mediators in macrophages. Results showed a significant reduction in nitric oxide production upon treatment .

Case Study 1: Anti-cancer Efficacy

In vitro studies were conducted to evaluate the anti-cancer properties of this compound against several cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines.

Case Study 2: Anti-inflammatory Mechanism

A study focused on macrophages treated with this compound:

  • Methodology : Macrophages were stimulated with lipopolysaccharides (LPS) in the presence of varying concentrations of the compound.
  • Results : There was a dose-dependent decrease in nitric oxide production, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-5-phenylpent-4-enoate
  • 2,2,4-Trimethyl-3-oxo-5-phenylpent-4-enoic acid
  • 2,4-Disubstituted thiazoles

Uniqueness

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate is unique due to its specific structural features, such as the combination of a phenyl group, a keto group, and an enoate group.

Biological Activity

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate (CAS No. 646533-95-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a phenyl group, a keto group, and an enoate moiety. Its molecular formula is C16H20O3C_{16}H_{20}O_3, with a molecular weight of approximately 260.33 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.

PropertyValue
CAS Number 646533-95-1
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name This compound

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, potentially modulating their activity. Specific studies have suggested that it could act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer treatment.

Anti-inflammatory and Anticancer Properties

The compound has been explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways associated with cell survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in inflammatory responses or tumor growth. This inhibition could lead to a decrease in pro-inflammatory cytokines or cancer cell viability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anti-cancer Study : A study demonstrated that the compound reduced the viability of several cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Anti-inflammatory Activity : Another research project focused on the compound's ability to inhibit the production of inflammatory mediators in macrophages. The results indicated a significant reduction in nitric oxide production upon treatment with this compound.

Properties

CAS No.

646533-95-1

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate

InChI

InChI=1S/C16H20O3/c1-5-19-15(18)16(3,4)14(17)12(2)11-13-9-7-6-8-10-13/h6-11H,5H2,1-4H3

InChI Key

TXZPWDHXQYWUDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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